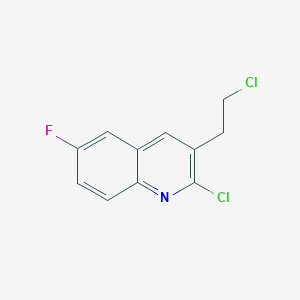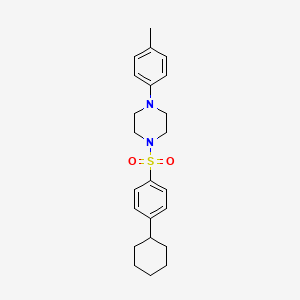
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline is a chemical compound with the following molecular formula:
C13H13Cl2FNO
and a molecular weight of 270.15 g/mol . It belongs to the quinoline family and contains chlorine, fluorine, and nitrogen atoms in its structure.Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline involves several steps. One common method starts with the reaction of 2-chloro-6-fluoroaniline with ethylene oxide to form 2-chloro-3-(2-chloroethyl)-6-fluoroaniline. Subsequently, this intermediate undergoes cyclization to yield the target compound .
Reaction Conditions: The specific reaction conditions for these steps may vary, but they typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: . detailed industrial production processes remain proprietary.
Analyse Des Réactions Chimiques
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the quinoline ring.
Reduction Reactions: Reduction of the nitro group (if present) could yield an amino derivative.
Oxidation Reactions: Oxidation of the ethyl group could lead to the corresponding carboxylic acid or other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in organic synthesis.
- Limited information is available regarding its biological activity or medicinal applications. Further research is needed.
- Its industrial applications remain undisclosed, likely due to its specialized nature.
Mécanisme D'action
The exact mechanism by which 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline exerts its effects is not well-documented. Further studies are necessary to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, researchers may compare this compound with related quinolines or halogenated heterocycles to highlight its uniqueness.
Propriétés
Numéro CAS |
610261-48-8 |
|---|---|
Formule moléculaire |
C11H8Cl2FN |
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloroethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-7-5-8-6-9(14)1-2-10(8)15-11(7)13/h1-2,5-6H,3-4H2 |
Clé InChI |
MJCZKCODBQFSJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1F)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)


![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
